2-Pyrrolidinone, 4-(2-propenyl)-(9CI)
Description
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) (CAS: Not explicitly provided in evidence) is a heterocyclic compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted with a 2-propenyl (allyl) group at the 4-position. Pyrrolidinone derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-7(9)8-5-6/h2,6H,1,3-5H2,(H,8,9) |
InChI Key |
ZYSCVSMTKOHEMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC(=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) typically involves the alkylation of 2-pyrrolidinone with an allyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated pyrrolidinone derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidinone Derivatives
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) with analogous compounds:
Key Observations :
- Aromatic substituents (38175-34-7) increase lipophilicity and π-π interactions.
- Steric and Electronic Factors : The 1-isopropyl derivative (3772-26-7) lacks ring conjugation but introduces steric hindrance at the nitrogen, affecting solubility and reactivity .
2-Pyrrolidinone, 4-(2-propenyl)-(9CI):
- However, structurally related compounds (e.g., BW373U86 in –3) with allyl-substituted heterocycles exhibit delta opioid receptor agonism and convulsive effects at high doses .
- Hypothesized Activity : The allyl group may enhance blood-brain barrier penetration, but its electrophilic nature could contribute to toxicity (e.g., hepatotoxicity via metabolic epoxidation) .
Comparison with Other Derivatives:
- 4-Cyclopropyl-2-pyrrolidinone: Cyclopropyl groups are metabolically stable, making this derivative a candidate for CNS-targeting drugs with reduced toxicity .
Biological Activity
2-Pyrrolidinone, 4-(2-propenyl)-(9CI), also known as 4-(2-propenyl)-2-pyrrolidinone, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-(2-propenyl)-2-pyrrolidinone
- Molecular Formula : C₅H₉NO
- Molecular Weight : 99.13 g/mol
- CAS Number : 616-45-5
The biological activity of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is primarily attributed to its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research indicates that this compound may influence GABAergic signaling pathways, potentially affecting neurotransmission and neuronal excitability .
Pharmacological Effects
- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidinones can exhibit neuroprotective properties by modulating GABA receptors, which may be beneficial in conditions like epilepsy and neurodegenerative diseases.
- Antioxidant Activity : Some studies have demonstrated that compounds similar to 2-Pyrrolidinone possess antioxidant properties, helping to mitigate oxidative stress in cellular environments .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines, which could be relevant in treating inflammatory disorders.
Case Studies and Experimental Data
A significant study highlighted the role of 2-Pyrrolidinone in cerebrospinal fluid (CSF), where it was identified as a major constituent of GABA, accounting for approximately 54% of total GABA content. This finding underscores its relevance in neurological contexts .
Toxicological Considerations
While the compound exhibits promising biological activities, it is essential to consider its safety profile. Preliminary assessments indicate low toxicity; however, further studies are necessary to evaluate long-term effects and potential side effects associated with its use.
Q & A
Q. What are the recommended synthetic routes for 2-Pyrrolidinone, 4-(2-propenyl)-(9CI), and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves allylation of pyrrolidinone precursors. A common approach is the nucleophilic substitution of 4-hydroxy-2-pyrrolidinone with allyl bromide under basic conditions (e.g., NaH in THF at 0–25°C). Alternative routes include transition-metal-catalyzed coupling reactions. For example, palladium-catalyzed allylic amination using Pd(PPh₃)₄ and allyl carbonates achieves moderate yields (45–60%) . Key parameters:
| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Allylation | NaH | THF | 25 | 70–85 |
| Pd-catalyzed | Pd(PPh₃)₄ | DMF | 80 | 45–60 |
Purification: Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., allyl protons at δ 5.2–5.8 ppm, pyrrolidinone carbonyl at δ 175–180 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry at C4 .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺ expected m/z ≈ 154.1) .
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to determine enantiomeric excess if stereocenters are present .
Q. What stability considerations are critical during storage and handling?
Methodological Answer: The compound degrades under prolonged exposure to light, moisture, or oxygen. Key guidelines:
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂). Avoid >6-month storage; degradation products include oxidized allyl groups (confirmed via GC-MS) .
- Handling : Use glove boxes for air-sensitive steps. Monitor purity before use with TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer: Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:
- Mechanistic Studies : Use deuterium labeling (e.g., D₂O quench) to track protonation steps.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for allylation pathways .
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to direct stereochemistry, followed by deprotection .
Q. What analytical strategies identify and quantify reaction by-products?
Methodological Answer: By-products (e.g., dimerized allyl groups or oxidized species) require:
Q. How can researchers address discrepancies in catalytic efficiency across studies?
Methodological Answer: Variations in catalytic efficiency (e.g., Pd vs. Cu systems) may stem from ligand effects or solvent polarity. Mitigation strategies:
- Comparative Catalysis Table :
| Catalyst | Ligand | Solvent | TOF (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | DMF | 120 |
| CuI | Phenanthroline | DMSO | 45 |
- Kinetic Isotope Effects (KIE) : Assess if C-H activation is rate-limiting.
- Operando Spectroscopy : Use IR or Raman to monitor catalyst speciation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
